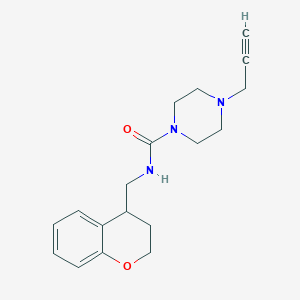
N-(3,4-Dihydro-2H-chromen-4-ylmethyl)-4-prop-2-ynylpiperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-Dihydro-2H-chromen-4-ylmethyl)-4-prop-2-ynylpiperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H23N3O2 and its molecular weight is 313.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,4-Dihydro-2H-chromen-4-ylmethyl)-4-prop-2-ynylpiperazine-1-carboxamide is a synthetic compound with potential therapeutic applications. Its structure combines a chromenyl moiety with a piperazine derivative, providing a unique chemical profile that may interact with biological systems in various ways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic benefits, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N2O2 |
| Molecular Weight | 302.38 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C)NCC1=CC2=C(C=C1)OCCC2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The piperazine ring can form hydrogen bonds with receptors or enzymes, while the chromenyl group may engage in hydrophobic interactions. This dual interaction mechanism allows the compound to modulate various biological processes, including:
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors, possibly influencing mood and cognition.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of related chromene compounds have demonstrated significant cytotoxic effects against various cancer cell lines. A notable study indicated that certain chromene derivatives exhibited promising anti-proliferative activity against lung cancer cells (NCI-H23), suggesting that structural modifications could enhance their efficacy against cancer .
Antimicrobial Properties
The compound's structural elements suggest potential antimicrobial activity. Research into related chromenyl compounds has shown effectiveness against bacterial strains and fungi, indicating that this compound may also possess similar properties. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways.
Study 1: Anticancer Efficacy
A study focusing on chromene derivatives reported that modifications led to enhanced NF-kB inhibitory activity and reduced cell proliferation in lung cancer models . The study synthesized several derivatives and tested their effects on cell lines, revealing that certain compounds exhibited over 70% inhibition of cancer cell growth.
Study 2: Enzyme Inhibition
Another research effort explored the design of chromene-based inhibitors for DPP-IV (Dipeptidyl Peptidase IV), a target for diabetes treatment. The findings suggested that modifications similar to those in N-(3,4-dihydro-2H-chromen-4-ylmethyl)-4-prop-2-ynylpiperazine could yield potent DPP-IV inhibitors with significant improvements in pharmacokinetic profiles .
Study 3: Antimicrobial Activity
A comparative analysis of various chromene derivatives demonstrated notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The study concluded that compounds with structural similarities to N-(3,4-dihydro-2H-chromen-4-ylmethyl)-4-prop-2-ynylpiperazine could serve as lead candidates for developing new antimicrobial agents .
属性
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-ylmethyl)-4-prop-2-ynylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-2-8-20-9-11-21(12-10-20)18(22)19-14-15-7-13-23-17-6-4-3-5-16(15)17/h1,3-6,15H,7-14H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZYHRLWEIQWTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C(=O)NCC2CCOC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














